6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl-
Description
Significance of the Benzothiazole (B30560) Heterocycle as a Privileged Scaffold in Medicinal Chemistry
The benzothiazole ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the design of bioactive molecules. nih.govscholarsresearchlibrary.com This bicyclic heterocycle is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. Its structural rigidity, combined with the presence of nitrogen and sulfur atoms, allows for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.
The versatility of the benzothiazole core is demonstrated by its presence in a number of clinically used drugs and compounds under investigation for various therapeutic applications. These include antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, and antiviral agents. scholarsresearchlibrary.com The ability to readily introduce a wide range of substituents at various positions of the benzothiazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an attractive starting point for drug discovery programs.
Fundamental Role of the Sulfonamide Moiety in Bioactive Chemical Entities
The sulfonamide functional group (-SO₂NH₂) is another critical component in the medicinal chemist's toolkit, with a rich history dating back to the discovery of sulfa drugs, the first class of systemic antibacterial agents. nih.gov This moiety is a key structural feature in a multitude of drugs with diverse therapeutic applications, including diuretics, antidiabetic agents, and anticonvulsants. nih.gov
The sulfonamide group is a strong hydrogen bond donor and acceptor, which enables it to form stable interactions with biological macromolecules. A particularly well-documented role of the sulfonamide group is its ability to act as a zinc-binding group in metalloenzymes. nih.gov This interaction is the basis for the inhibitory activity of many sulfonamide-containing drugs against enzymes such as carbonic anhydrases. The acidic nature of the sulfonamide proton also contributes to its pharmacokinetic and pharmacodynamic properties.
Positioning of 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- within the Broader Class of Benzothiazole Sulfonamides
The compound 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- belongs to a well-studied class of benzothiazole sulfonamides that have garnered significant attention for their potent biological activities, most notably as inhibitors of carbonic anhydrases (CAs). nih.gov The core structure, 2-amino-1,3-benzothiazole-6-sulfonamide (B100466), serves as a foundational scaffold for the development of various CA inhibitors. nih.govnih.gov
In this specific molecule, the primary sulfonamide group at the 6-position is the key pharmacophore responsible for coordinating with the zinc ion in the active site of carbonic anhydrases. The 2-amino group is further substituted with two propyl groups, creating a tertiary amine. The nature of the substituents on the 2-amino group can significantly influence the compound's inhibitory potency and selectivity against different CA isoforms. While extensive research has been conducted on analogs with smaller alkyl groups like methyl and ethyl, specific data for the N,N-dipropyl variant is less prevalent in publicly accessible scientific literature. However, based on structure-activity relationship (SAR) studies of this class of compounds, it is anticipated that the N,N-dipropyl substitution would impact the molecule's lipophilicity and steric profile, thereby influencing its interaction with the target enzyme.
Physicochemical Properties of Related Benzothiazole Sulfonamides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Amino-1,3-benzothiazole-6-sulfonamide | C₇H₇N₃O₂S₂ | 229.3 | 18101-58-1 |
| 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | C₉H₁₁N₃O₂S₂ | 257.33 | Not available |
Research on Benzothiazole-6-sulfonamides as Carbonic Anhydrase Inhibitors
A significant body of research on 2-aminobenzothiazole-6-sulfonamides has focused on their potent inhibitory activity against various isoforms of carbonic anhydrase. nih.govresearchgate.net These enzymes play crucial roles in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer.
Studies have shown that the unsubstituted 2-amino-1,3-benzothiazole-6-sulfonamide is a potent inhibitor of several human CA isoforms. The introduction of substituents on the 2-amino group has been a common strategy to modulate the inhibitory profile. For instance, acylation or further alkylation of the 2-amino group can lead to changes in potency and selectivity for different CA isoforms. researchgate.net While detailed inhibitory data for the N,N-dipropyl derivative is not specifically reported in the reviewed literature, the general trend observed in SAR studies suggests that the size and nature of the N-substituents are critical for optimizing the interaction with the enzyme's active site.
Synthesis of Benzothiazole Sulfonamides
The synthesis of 2-aminobenzothiazole-6-sulfonamides typically involves multi-step reaction sequences. A common starting material is p-aminobenzenesulfonamide (sulfanilamide). nih.gov The synthesis of the core 2-aminobenzothiazole-6-sulfonamide can be achieved through the reaction of sulfanilamide (B372717) with ammonium (B1175870) thiocyanate. researchgate.net
Further modification at the 2-amino position to introduce the N,N-dipropyl groups would likely proceed through standard alkylation reactions. This could involve reacting the 2-aminobenzothiazole-6-sulfonamide with a propyl halide (e.g., 1-bromopropane) in the presence of a suitable base.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,N-dipropyl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c1-3-7-16(8-4-2)20(17,18)10-5-6-11-12(9-10)19-13(14)15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBAJZXYZCTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241133 | |
| Record name | 2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17901-15-4 | |
| Record name | 2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17901-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzothiazole Sulfonamides
General Synthetic Routes to Substituted Benzothiazole (B30560) Sulfonamide Core Structures
The synthesis of the substituted benzothiazole sulfonamide core, specifically the 2-aminobenzothiazole-6-sulfonamide structure, is a foundational step. One of the most common and versatile methods for constructing the 2-substituted benzothiazole ring is the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing compounds, such as aldehydes, ketones, or acyl chlorides. mdpi.comnih.gov This approach is widely used due to the availability of starting materials and the efficiency of the cyclization process. nih.gov
Alternatively, the synthesis can commence from a pre-functionalized benzene (B151609) ring. For instance, a general route for N-benzothiazol-2-yl benzamide (B126) analogs starts with the chlorosulfonation of benzoic acid to produce 3-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with various amines to form a sulfonamide, which, after conversion to its acid chloride, is reacted with a 2-aminobenzothiazole (B30445) to yield the final product. japsonline.com
A more direct approach to the 2-aminobenzothiazole-6-sulfonamide parent structure has also been described. This key intermediate is prepared and then utilized for further derivatization to create a library of novel compounds. researchgate.netnih.gov The synthesis often involves the reaction of 2-aminobenzothiazole with chlorosulfonic acid, followed by amination to install the sulfonamide group at the 6-position.
| Starting Material | Key Reagents | Product | Description |
| 2-Aminothiophenol | Aldehydes, Ketones, Acyl Chlorides | 2-Substituted Benzothiazole | Condensation and cyclization to form the benzothiazole ring. mdpi.comnih.gov |
| Benzoic Acid | 1. HClSO3; 2. Amines (R-NH2); 3. SOCl2; 4. 2-Aminobenzothiazole | N-Benzothiazol-2-yl Benzamide Analogs | Multi-step synthesis involving sulfonation and amide bond formation. japsonline.com |
| 2-Aminobenzothiazole | Chlorosulfonic Acid, Ammonia | 2-Aminobenzothiazole-6-sulfonamide | Direct functionalization of the benzothiazole ring to add the 6-sulfonamide group. researchgate.net |
Specific Strategies for N,N-Dialkylation at the 2-Amino Position, with Emphasis on N,N-Dipropyl Moieties
Once the 2-aminobenzothiazole-6-sulfonamide core is obtained, the next synthetic challenge is the selective N,N-dialkylation of the 2-amino group to introduce the dipropyl moieties. The alkylation of the amino group on thiazole (B1198619) and benzothiazole rings is a well-documented transformation. nih.govnih.gov This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks an electrophilic alkylating agent.
For the synthesis of 2-amino-N,N-dipropyl-6-benzothiazolesulfonamide, the 2-amino group is reacted with two equivalents of a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3) or stronger bases like sodium hydride (NaH) when necessary. The choice of solvent is typically a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base and facilitate the reaction.
A stepwise approach can also be employed, where a single propyl group is first added, followed by a second alkylation step. Regioselective N-alkylation of 2-aminobenzothiazoles has also been achieved using benzylic alcohols as the alkylating agents, showcasing alternative methods for this transformation. rsc.org While this specific method uses alcohols, the principle of activating a substrate for nucleophilic attack by the amino group remains central.
General Reaction Scheme for N,N-Dipropylation:
Substrate: 2-Aminobenzothiazole-6-sulfonamide
Reagent: 1-Bromopropane (2 equivalents)
Base: Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
Solvent: Dimethylformamide (DMF)
Product: 2-(Dipropylamino)benzothiazole-6-sulfonamide
Functionalization and Derivatization at the Benzothiazole Ring System, Particularly at the 6-Position
The benzothiazole ring is an electron-rich heterocyclic system, and its 2- and 6-positions are often reported as active sites for chemical modification. researchgate.net The introduction of the sulfonamide group at the 6-position is a prime example of such functionalization. This is a critical step in the synthesis of the target compound and its analogs, as the sulfonamide moiety is a key pharmacophore. researchgate.net
The 2-aminobenzo[d]thiazole-6-sulfonamide intermediate is not only the precursor to the title compound but also serves as a versatile scaffold for further derivatization. For example, the 2-amino group can be reacted with chloroacetyl chloride to form an α-chloro amide derivative. This intermediate can then react with various sulfur and nitrogen nucleophiles to produce a diverse range of products, demonstrating the utility of the core structure in building molecular complexity. researchgate.net
Beyond the sulfonamide group, other functionalities can be introduced at the 6-position. The synthesis of 2-amino-6-thiocyanato benzothiazole derivatives illustrates that this position can be modified to incorporate different functional groups, leading to compounds with varied chemical properties. researchgate.net
| Scaffold | Reagent | Position of Functionalization | Resulting Moiety |
| 2-Aminobenzothiazole | Chlorosulfonic Acid / NH3 | 6 | Sulfonamide (-SO2NH2) researchgate.net |
| 2-Aminobenzothiazole-6-sulfonamide | Chloroacetyl Chloride | 2 (Amino Group) | N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide researchgate.net |
| Aniline Precursor | KSCN / Bromine | 6 | Thiocyanate (-SCN) researchgate.net |
Novel Synthetic Approaches and Catalyst Systems for Benzothiazole Sulfonamide Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and high-yielding methods for the synthesis of heterocyclic compounds, including benzothiazoles. nih.gov While traditional methods are effective, novel catalyst systems are being explored to improve reaction conditions.
For the core synthesis of 2-substituted benzothiazoles, a variety of catalytic systems have been employed. These include:
Metal-based catalysts: Copper-catalyzed methods have been used for the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. nih.gov
Nanoparticle catalysts: Systems such as Cu(II)-containing nano-silica triazine dendrimers have been shown to be effective, providing high yields in short reaction times. mdpi.com
Acid catalysts: Environmentally benign procedures using catalysts like a mixture of H2O2/HCl in ethanol (B145695) at room temperature have been developed. nih.gov Heterogeneous solid acid catalysts, including nanoporous TiO2 and polymer-based catalysts, offer advantages such as mild reaction conditions, absence of solvent, and ease of catalyst recovery. nih.gov
Green Chemistry Approaches: The use of water as a solvent, microwave irradiation, and catalyst-free conditions are gaining traction to align with the principles of green chemistry. researchgate.net
Synthesis of Structurally Related Analogs and Molecular Hybrid Compounds
The benzothiazole sulfonamide scaffold is a valuable platform for designing and synthesizing structurally related analogs and molecular hybrids. dergipark.org.tr Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern approach to developing multifunctional compounds. dergipark.org.tr
Starting from the 2-aminobenzothiazole core, a series of reactions can lead to benzothiazole-based bissulfonamide and sulfonamide-amide hybrid compounds. dergipark.org.tr Similarly, the 2-aminobenzothiazole-6-sulfonamide intermediate has been used to generate extensive libraries of derivatives. For example, by reacting the 2-amino group with various electrophiles or by further modifying the sulfonamide nitrogen, a wide array of analogs can be accessed. researchgate.net These synthetic efforts have produced secondary sulfonamide derivatives with diverse substitution patterns. nih.gov
Another example involves creating hybrids of 2-amino-6-thiocyanato benzothiazole with 2,4-thiazolidinediones, linking two biologically relevant heterocyclic systems through an acetamide (B32628) bridge. researchgate.net These strategies highlight the modular nature of benzothiazole sulfonamide synthesis, allowing for systematic structural modifications to explore chemical space.
Structure Activity Relationship Sar Elucidation and Computational Chemistry
Influence of the N,N-Dipropyl Substitution at the 2-Amino Group on Biological Activity and Selectivity of 6-Benzothiazolesulfonamide Derivatives
The substitution pattern at the 2-amino group of the benzothiazole (B30560) core is a critical determinant of both the potency and selectivity of its derivatives. The presence of two propyl groups on the nitrogen atom introduces specific steric and electronic properties that significantly modulate the molecule's interaction with biological targets.
Research into the SAR of 2-aminobenzothiazole (B30445) derivatives has shown that N-alkylation can have a profound impact on biological activity. For instance, in a series of compounds designed as PI3Kγ inhibitors, a clear trend was observed where the selectivity for the target was influenced by the size of the N-alkyl substituent. The order of selectivity was found to be propyl > ethyl > methyl > hydrogen, indicating that a larger alkyl group like propyl is beneficial for enhancing selectivity for this particular enzyme. nih.gov This suggests that the N,N-dipropyl configuration in 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- could confer a higher degree of selectivity for certain biological targets compared to its less substituted counterparts.
The N,N-dipropyl groups also increase the lipophilicity of the molecule. This property can enhance its ability to cross cell membranes and may influence its pharmacokinetic profile. The steric bulk of the dipropyl groups can also play a role in orienting the molecule within a binding site, potentially leading to more favorable interactions with specific amino acid residues.
| Substitution at 2-Amino Group | Observed Effect on Activity/Selectivity | Reference |
| N-propyl | Increased selectivity for PI3Kγ | nih.gov |
| N,N-dialkyl | Can modulate antibacterial activity | |
| Unsubstituted (-NH2) | Often serves as a baseline for activity comparison |
Impact of Substitution Patterns on the Benzothiazole Ring System (e.g., at position 6) on Molecular Recognition and Efficacy
Studies on 2-aminobenzothiazole derivatives have revealed that substitution at the 6-position can significantly enhance biological activity. For example, the introduction of bulky groups at this position has been shown to improve the antifungal activity of 2-aminobenzothiazole derivatives. researchgate.net In the context of 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl-, the sulfonamide moiety at position 6 is a key feature. A series of novel 2-aminobenzothiazole derivatives bearing a sulfonamide at position 6 were synthesized and investigated as inhibitors of carbonic anhydrase (CA) isoforms. researchgate.net These compounds demonstrated potent inhibitory activity, particularly against tumor-associated isoforms like CA IX and CA XII. researchgate.net This highlights the critical role of the 6-sulfonamide group in mediating interactions with specific enzymatic targets.
| Substitution at Position 6 | Biological Target/Activity | Reference |
| Sulfonamide (-SO2NH2) | Carbonic Anhydrase Inhibition | researchgate.net |
| Benzyloxy | Enhanced Antifungal Activity | researchgate.net |
| Methoxy | Potent 11β-HSD1 Inhibition |
Contribution of the Sulfonamide Linkage to Target Binding and Pharmacological Effect
The sulfonamide (SO₂NH₂) functional group is a well-established pharmacophore in drug design, known for its ability to form key interactions with biological targets. mdpi.com In benzothiazole derivatives, the sulfonamide linkage is instrumental in defining their pharmacological effects.
The primary mechanism by which sulfonamides interact with targets like carbonic anhydrases is through the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site. researchgate.net This interaction is a cornerstone of the inhibitory activity of many sulfonamide-based drugs. Molecular docking studies of 2-amino-6-sulfonamide benzothiazole derivatives have visualized this interaction, showing the deprotonated sulfamoyl moiety binding to the Zn(II) ion. researchgate.net
Beyond direct metal chelation, the sulfonamide group can also participate in a network of hydrogen bonds with amino acid residues in the active site. These hydrogen bonds are crucial for stabilizing the ligand-protein complex and contribute significantly to the binding affinity. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH₂ group can act as a hydrogen bond donor.
Application of Computational Chemistry for SAR Elucidation
Computational chemistry provides powerful tools to investigate and predict the SAR of compounds like 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl- at a molecular level. Techniques such as molecular docking, QSAR, and molecular dynamics simulations offer insights that complement experimental studies.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For benzothiazole sulfonamide derivatives, docking studies have been instrumental in understanding their mechanism of action as enzyme inhibitors.
In studies of 2-amino-6-sulfonamide benzothiazoles as carbonic anhydrase inhibitors, docking simulations revealed detailed interactions within the active sites of various CA isoforms. researchgate.net These studies showed that in addition to the key interaction with the zinc ion, the benzothiazole ring and its substituents form favorable hydrogen bonds and electrostatic interactions with specific amino acid residues, which can explain the observed inhibitory potencies and selectivities. researchgate.net For instance, docking poses have illustrated how the benzothiazole scaffold can occupy hydrophobic pockets within the active site, further stabilizing the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
For benzothiazole derivatives, QSAR studies have been successfully applied to predict various biological activities, including antimalarial and anthelmintic effects. researchgate.net These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as electronic properties, hydrophobicity, and steric features. A QSAR analysis of halogen- and amidino-substituted benzothiazoles revealed that descriptors related to molecular shape and polarizability were important for predicting their antiproliferative activity.
Molecular Dynamics Simulations to Investigate Binding Conformations and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the investigation of its stability and conformational changes over time. This technique can offer deeper insights into the binding process and the role of solvent molecules.
MD simulations have been employed to study the stability of complexes between benzothiazole derivatives and their protein targets. For example, in a study of benzothiazole derivatives as potential inhibitors of SARS-CoV-2 Mpro, MD simulations were used to assess the stability of the ligand-protein complexes and to analyze the persistence of key interactions identified through molecular docking. Such simulations can reveal the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event and helping to refine the understanding of the SAR.
Preclinical Research Directions and Conceptual Advancement
Rational Design and Synthesis of Advanced Benzothiazole (B30560) Sulfonamide Analogs
The rational design of advanced analogs of 2-amino-N,N-dipropyl-6-benzothiazolesulfonamide is predicated on establishing a comprehensive structure-activity relationship (SAR). This involves systematic modifications of the core benzothiazole scaffold, the 2-amino group, and the N,N-dipropylsulfonamide moiety to optimize potency, selectivity, and pharmacokinetic properties. Computational modeling and in silico screening are pivotal in this initial phase, allowing for the prediction of binding affinities and interactions with potential biological targets.
Key strategies in the rational design of novel analogs include:
Scaffold Hopping and Ring System Modification: While maintaining the core benzothiazole structure, isosteric replacement of the sulfur or nitrogen atoms could be explored to modulate the electronic and steric properties of the molecule.
Substitution on the Benzene (B151609) Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene ring of the benzothiazole can significantly influence its biological activity by altering its lipophilicity and electronic distribution.
Modification of the 2-Amino Group: The 2-amino group serves as a crucial pharmacophore. Its modification through acylation, alkylation, or incorporation into larger heterocyclic systems can lead to analogs with altered target specificity and improved pharmacological profiles.
Variation of the Sulfonamide Moiety: The N,N-dipropyl groups on the sulfonamide can be replaced with other alkyl or aryl substituents to fine-tune the compound's solubility and cell permeability.
The synthesis of these advanced analogs often involves multi-step reaction sequences. A general synthetic approach could start from a substituted 2-aminothiophenol (B119425), which is then cyclized to form the benzothiazole ring. Subsequent modifications at the 2-amino and 6-sulfonamide positions would lead to the desired analogs.
| Analog Design Strategy | Rationale | Potential Synthetic Approach |
| Introduction of electron-withdrawing groups on the benzothiazole ring | Enhance potency and modulate pharmacokinetic properties | Nitration followed by reduction and further functionalization |
| Replacement of N,N-dipropyl with cyclic amines (e.g., piperidine, morpholine) | Improve solubility and cell permeability | Reaction of 2-amino-6-chlorosulfonylbenzothiazole with the desired cyclic amine |
| Acylation of the 2-amino group | Explore interactions with different biological targets | Reaction of 2-amino-N,N-dipropyl-6-benzothiazolesulfonamide with various acyl chlorides |
Identification and Validation of Novel Biological Targets for This Compound Class
The benzothiazole sulfonamide scaffold is known to interact with a wide range of biological targets, suggesting that 2-amino-N,N-dipropyl-6-benzothiazolesulfonamide could exhibit pleiotropic pharmacological effects. Identifying and validating novel biological targets is a critical step in elucidating its mechanism of action and therapeutic potential.
Initial target identification can be approached through several methodologies:
Affinity Chromatography: Immobilizing the compound on a solid support allows for the capture and identification of interacting proteins from cell lysates.
Computational Target Prediction: In silico methods, such as reverse docking and pharmacophore modeling, can predict potential binding partners based on the compound's structure.
Phenotypic Screening: High-throughput screening of the compound against a panel of cell lines or disease models can reveal its functional effects, which can then be used to infer its molecular targets.
Once potential targets are identified, validation is essential to confirm a direct and functionally relevant interaction. Techniques for target validation include:
Direct Binding Assays: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and kinetics between the compound and the purified target protein.
Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of the compound to determine the inhibitory concentration (IC50).
Cell-Based Target Engagement Assays: Techniques such as the cellular thermal shift assay (CETSA) can confirm that the compound binds to its target within a cellular context.
Potential biological targets for this class of compounds include, but are not limited to, various kinases, proteases, and enzymes involved in metabolic pathways.
| Potential Biological Target Class | Rationale for Investigation | Validation Method |
| Carbonic Anhydrases | Sulfonamide moiety is a known zinc-binding group in carbonic anhydrase inhibitors. | Enzyme inhibition assays using purified carbonic anhydrase isoforms. |
| Protein Kinases | The benzothiazole scaffold is present in several kinase inhibitors. | Kinase activity assays and cell-based phosphorylation assays. |
| Fatty Acid Amide Hydrolase (FAAH) | Some benzothiazole sulfonamides have shown inhibitory activity against FAAH. | FAAH enzyme inhibition assays and measurement of substrate levels in cells. |
Development of Innovative Synthetic Methodologies for Library Generation
The generation of a diverse library of 2-amino-N,N-dipropyl-6-benzothiazolesulfonamide analogs is crucial for comprehensive SAR studies. The development of innovative and efficient synthetic methodologies is therefore a key area of focus.
Traditional synthetic methods often involve linear, multi-step processes that can be time-consuming and low-yielding. Modern approaches aim to streamline the synthesis through:
Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of compounds by combining a small number of starting materials in all possible combinations.
Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials, enabling the exploration of a wider chemical space.
Flow Chemistry: Conducting reactions in a continuous flow system can offer advantages such as improved reaction control, higher yields, and easier scalability.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for many organic transformations.
A key innovation would be the development of a convergent synthetic route where the three main components of the molecule (the substituted benzene ring, the thiazole (B1198619) ring, and the sulfonamide side chain) are prepared separately and then coupled together in the final steps. This would allow for greater flexibility in generating a diverse library of analogs.
Application as Chemical Biology Probes for Pathway Elucidation
Beyond their therapeutic potential, benzothiazole sulfonamides can be valuable tools as chemical biology probes to investigate and elucidate biological pathways. By designing and synthesizing probes based on the 2-amino-N,N-dipropyl-6-benzothiazolesulfonamide scaffold, researchers can gain insights into the function and regulation of its biological targets in living systems.
Key applications as chemical biology probes include:
Fluorescent Probes: The benzothiazole core is inherently fluorescent. By modifying the structure, it is possible to develop probes whose fluorescence properties change upon binding to a specific target or in response to a particular cellular event. For example, benzothiazole-based probes have been developed for imaging superoxide anion and metal ions like Hg2+ and Cu2+. nih.govnih.gov
Affinity-Based Probes: These probes are designed to covalently bind to their target protein, enabling its isolation and identification. This is typically achieved by incorporating a reactive group, such as a photoaffinity label, into the molecule.
Biotinylated Probes: Attaching a biotin tag to the compound allows for the pull-down and enrichment of the target protein and its associated binding partners using streptavidin-coated beads.
The development of such probes would enable a deeper understanding of the cellular pathways modulated by 2-amino-N,N-dipropyl-6-benzothiazolesulfonamide, potentially revealing new therapeutic opportunities.
Future Directions in Preclinical Drug Discovery (excluding clinical development considerations)
The preclinical drug discovery journey for 2-amino-N,N-dipropyl-6-benzothiazolesulfonamide and its analogs is multifaceted, with several promising future directions. The overarching goal is to build a robust preclinical data package that supports its potential as a therapeutic candidate.
Key future preclinical research directions include:
Lead Optimization: Based on the SAR data generated from the analog library, lead compounds with optimal potency, selectivity, and drug-like properties will be selected for further development. This will involve iterative cycles of design, synthesis, and testing.
In Vitro ADME/Tox Profiling: A comprehensive assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of the lead compounds is essential. This includes studies on metabolic stability, plasma protein binding, and cytotoxicity.
In Vivo Pharmacokinetic and Efficacy Studies: Promising lead compounds will be evaluated in animal models to determine their pharmacokinetic profile (e.g., bioavailability, half-life) and to assess their efficacy in relevant disease models.
Mechanism of Action Studies: Further in-depth studies will be conducted to fully elucidate the molecular mechanism of action of the lead compounds. This may involve transcriptomic, proteomic, and metabolomic analyses of treated cells or tissues.
Biomarker Discovery: Identifying biomarkers that correlate with the compound's activity in preclinical models can facilitate future clinical development by enabling patient stratification and monitoring of treatment response.
The continued exploration of the benzothiazole sulfonamide scaffold, with a focus on derivatives like 2-amino-N,N-dipropyl-6-benzothiazolesulfonamide, holds significant promise for the discovery of novel therapeutic agents for a range of diseases. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Benzothiazolesulfonamide, 2-amino-N,N-dipropyl-, and what key reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in polar aprotic solvents (e.g., DMF). For example, sulfonamide intermediates are reacted with benzothiazole derivatives under reflux conditions, followed by purification via crystallization .
- Data Example : In analogous syntheses, yields range from 20% to 80%, depending on substituent effects and reaction time. For instance, coupling reactions with thiazole sulfonamides achieved 20% yield with EDC/DMAP, while optimized conditions (e.g., prolonged reflux) improved efficiency .
Q. What analytical techniques are recommended for characterizing 6-Benzothiazolesulfonamide derivatives?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- Mass spectrometry (MS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- Data Example : In benzothiazole-sulfonamide hybrids, NMR signals for aromatic protons typically appear at δ 7.2–8.5 ppm, while methyl groups in dipropylamine resonate at δ 1.0–1.5 ppm .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodology : Screen for antifungal or antiviral activity using:
- Microplate dilution assays (e.g., MIC determination against Candida albicans).
- Molecular docking to predict binding affinity to target enzymes (e.g., fungal cytochrome P450) .
- Data Example : Analogous benzothiazole derivatives showed MIC values of 8–64 µg/mL against fungal pathogens, with docking scores indicating strong interactions with sterol 14α-demethylase .
Advanced Research Questions
Q. How do structural modifications at the 6-position of the benzothiazole core influence bioactivity and pharmacokinetics?
- Methodology : Systematically vary substituents (e.g., carboxamide, acetamido groups) and evaluate:
- Lipophilicity (via logP measurements).
- Metabolic stability (using liver microsome assays).
- Cellular permeability (Caco-2 monolayer models) .
- Data Example : N-Functionalized 2-aminobenzothiazoles with increased hydrophobicity (logP >3) demonstrated enhanced oral bioavailability in preclinical models .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodology : Perform controlled studies under varying conditions:
- pH-dependent solubility tests (e.g., shake-flask method at pH 1–10).
- Forced degradation studies (exposure to heat, light, oxidizers).
- HPLC-MS to identify degradation products .
Q. How can computational modeling guide the optimization of this compound’s environmental fate?
- Methodology : Use QSAR models to predict:
- Sorption coefficients (Kd) in soil matrices.
- Biodegradation half-lives (e.g., EPI Suite software).
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
